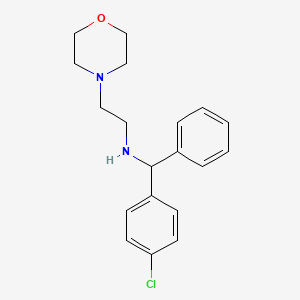
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer is a complex organoaluminum compound It is characterized by the presence of two octadec-9-enoate ligands and a hydroxyl group coordinated to an aluminum center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer typically involves the reaction of aluminum alkoxides with octadec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Al(OR)3+2C18H34O2→Al(C18H33O2)2(OH)+2ROH
where Al(OR)3 represents an aluminum alkoxide and C18H34O2 represents octadec-9-enoic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is typically conducted in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The octadec-9-enoate ligands can be substituted with other carboxylates or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Carboxylic acids or alcohols are used as reagents for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum hydrides and reduced organic compounds.
Substitution: New organoaluminum compounds with different ligands.
Scientific Research Applications
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organoaluminum compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an adjuvant in vaccines and as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer involves the coordination of the aluminum center with various ligands. This coordination allows the compound to interact with different molecular targets, such as enzymes and receptors, thereby exerting its effects. The pathways involved include the formation of stable complexes and the modulation of biochemical reactions.
Comparison with Similar Compounds
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer can be compared with other organoaluminum compounds, such as:
Triethylaluminum: Unlike this compound, triethylaluminum is highly reactive and used primarily as a catalyst in polymerization reactions.
Aluminum isopropoxide: This compound is used as a precursor for the synthesis of various aluminum-based materials and has different reactivity compared to this compound.
Aluminum acetylacetonate: It is used as a catalyst and in the production of coatings and adhesives, similar to this compound, but with different ligand structures.
This compound is unique due to its specific ligand arrangement and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
36362-00-2 |
|---|---|
Molecular Formula |
C36H68AlO5 |
Molecular Weight |
607.9 g/mol |
InChI |
InChI=1S/2C18H34O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2/b2*10-9+;; |
InChI Key |
JJTXSFQRIIHOCS-AFVZMACWSA-L |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC/C=C/CCCCCCCC.O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCC=CCCCCCCCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)






![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)





![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
